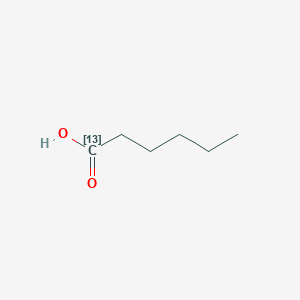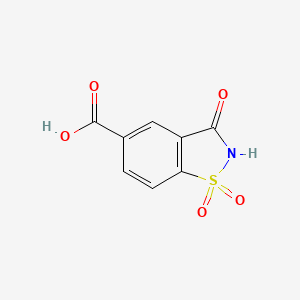
Caproic acid-1-13C
Übersicht
Beschreibung
Caproic acid, also known as hexanoic acid, is a carboxylic acid with a wide range of applications, from serving as a flavor additive to being a precursor for chemical and biofuel industries. It is an emerging platform chemical that has gained attention due to its potential production from renewable resources. The studies provided explore various aspects of caproic acid production, characterization, and applications, highlighting its significance in both environmental and industrial contexts .
Synthesis Analysis
The synthesis of caproic acid and its derivatives has been approached through different methods. A novel biorefinery process known as chain elongation has been developed to convert mixed organic waste and ethanol into renewable caproic acids . Another study reports the synthesis of maleimido caproic acid, a derivative of caproic acid, which was achieved by reacting 6-aminocaproic acid with maleic anhydride, using acetic anhydride and sodium acetate as a catalyst . This process highlights the versatility of caproic acid in forming derivatives that can be used for modifying proteins and peptides.
Molecular Structure Analysis
The molecular structure of caproic acid has been studied through various spectral methods. In one study, complexes of caproic acid with different metal ions were synthesized and characterized using spectral methods such as mid-infrared, 1H NMR, and UV-vis spectra . These methods provide insights into the bidentate ligand behavior of caproic acid and its ability to form chelates with various stoichiometries depending on the metal ion.
Chemical Reactions Analysis
Caproic acid participates in chemical reactions that lead to the formation of metal complexes. The study on caproic acid chelates reveals that it can form complexes with a range of metal ions, including transition metals and actinides . The caproate anion acts as a bidentate ligand, coordinating with metal ions to form non-electrolyte complexes. This property is significant for applications in areas such as antimicrobial agents and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of caproic acid are influenced by its production process and the conditions under which it is synthesized. For instance, the production of caproic acid from grass through fermentation and membrane electrolysis results in a solution with >70 wt% purity . The environmental life cycle assessment of caproic acid production from organic waste indicates that ethanol use is a significant factor affecting the environmental impact, suggesting that future research should focus on reducing ethanol use and improving solvent recovery efficiency . The thermal studies of caproic acid complexes provide kinetic thermodynamic parameters, which are essential for understanding the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Biorefinery Processes and Environmental Impact
Caproic acid is recognized as an emerging platform chemical with diverse applications. A notable development is the biorefinery process of converting mixed organic waste and ethanol into renewable caproic acids. This process, known as chain elongation, is currently under technological and microbiological advancement and has been assessed for its environmental impact using life cycle assessment (LCA). This evaluation is crucial for understanding the sustainability of caproic acid production at different scales, highlighting the importance of reducing ethanol use and improving extraction solvent recovery efficiency (Chen, Strik, Buisman, & Kroeze, 2017).
2. Fermentation from Grass and Lignocellulosic Biomass
Another application is the fermentation of grass to produce caproic acid. This process involves converting grass to lactic acid, which is then further converted to caproic acid. The method is notable for its potential sustainability, as it can be powered almost entirely by electrical inputs, suggesting a pathway for green chemical production from low-value biomass (Khor, Andersen, Vervaeren, & Rabaey, 2017).
3. Anaerobic Fermentation Technologies
The production of n-caproic acid through anaerobic fermentation technologies is a significant area of research. n-Caproic acid, with applications as an antimicrobial agent and in animal feed, is formed via a carboxylic acid chain elongation process. This process uses reverse β-oxidation of acetic and/or n-butyric acid with ethanol or lactic acid as an electron donor. The review of this process highlights the importance of understanding metabolic pathways, reactor designs, and factors affecting production efficiency (Cavalcante, Leitão, Gehring, Angenent, & Santaella, 2017).
4. Isolation and Application in Baijiu Production
Research has also been conducted on isolating caproic acid-producing bacteria from baijiu ecosystems. This research aims to increase caproic acid content in baijiu, a Chinese liquor, thereby improving its quality. The study involves the characterization of isolated bacteria strains and their optimized fermentation conditions, contributing to the baijiu production process (Luo, Li, Zheng, Zhang, Qiao, Luo, & Zou, 2022).
Safety and Hazards
Caproic acid-1-13C may be harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also be toxic if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The potential roles and emerging clinical applications of HP [1-13C]pyruvate MRI will be highlighted . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Wirkmechanismus
Target of Action
Caproic acid-1-13C, also known as Hexanoic acid-1-13C, is a medium-chain fatty acid that primarily targets fatty acid metabolism pathways in cells . It is also known to interact with plasminogen activators , inhibiting their fibrinolytic properties .
Mode of Action
This compound interacts with its targets by integrating into the fatty acid metabolism pathways. It is used as a starting molecule for carboxylic acid chain formation, which proceeds via intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . In the case of plasminogen activators, this compound binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid metabolism pathway . This pathway involves the conversion of this compound into intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . The compound also affects the fibrinolytic pathway by inhibiting plasminogen activators .
Pharmacokinetics
It is known that the compound can be absorbed and metabolized in the body, and its bioavailability is likely influenced by factors such as the method of administration and the individual’s metabolic rate .
Result of Action
The action of this compound results in changes in the fatty acid metabolism and fibrinolytic pathways. This can lead to effects such as the induction of clotting postoperatively . Additionally, this compound has been found to reduce cancer cell viability by 70% to 90% .
Biochemische Analyse
Biochemical Properties
Caproic acid-1-13C plays a significant role in biochemical reactions, particularly in the process of reverse β-oxidation. This compound interacts with several enzymes and proteins, including acyl-CoA synthetase, which activates this compound by converting it into caproyl-CoA. The activated form, caproyl-CoA, then enters the reverse β-oxidation pathway, where it undergoes a series of reactions catalyzed by enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. These interactions facilitate the elongation of carbon chains, leading to the production of longer-chain fatty acids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the expression of genes involved in fatty acid metabolism and energy production. It also affects cell signaling pathways by interacting with G-protein coupled receptors (GPCRs) on the cell surface, which can trigger downstream signaling cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, this compound binds to acyl-CoA synthetase, leading to its activation and subsequent conversion to caproyl-CoA. This activated form then participates in the reverse β-oxidation pathway, where it undergoes enzymatic reactions that result in the elongation of carbon chains. Additionally, this compound can inhibit or activate certain enzymes, thereby influencing metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and energy production. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolic pathways. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the reverse β-oxidation pathway. In this pathway, this compound is converted to caproyl-CoA by acyl-CoA synthetase, and then undergoes a series of enzymatic reactions that elongate the carbon chain. This process requires the involvement of enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and other cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid transport proteins (FATPs) facilitate the uptake of this compound into cells, where it can be activated and utilized in metabolic pathways. The localization and accumulation of this compound within cells are influenced by these transporters and binding proteins, which play a crucial role in its distribution and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. For instance, this compound is primarily found in the mitochondria, where it participates in the reverse β-oxidation pathway. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization and activity. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
(113C)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481165 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58454-07-2 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58454-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)






